molecular formula C15H20ClNO3 B7805845 [2-(3,4-Dimethoxy-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride

[2-(3,4-Dimethoxy-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride

Cat. No.: B7805845
M. Wt: 297.78 g/mol
InChI Key: MNQSPKHGJGCYAQ-UHFFFAOYSA-N
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Description

The compound [2-(3,4-Dimethoxy-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride is a synthetic amine derivative featuring a dimethoxyphenyl ethyl group linked to a furan-2-ylmethyl moiety via an amine bond, stabilized as a hydrochloride salt. Key features include:

  • Core structure: A 3,4-dimethoxyphenyl ethyl group, which enhances lipophilicity and electron density.
  • Heterocyclic substituent: A furan-2-ylmethyl group, introducing oxygen-based aromaticity and moderate polarity.
  • Salt form: Hydrochloride improves solubility and stability for research or pharmaceutical applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3.ClH/c1-17-14-6-5-12(10-15(14)18-2)7-8-16-11-13-4-3-9-19-13;/h3-6,9-10,16H,7-8,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQSPKHGJGCYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=CO2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435345-23-6
Record name 2-Furanmethanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435345-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

[2-(3,4-Dimethoxy-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride, also known by its chemical formula C15H20ClNO3, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including mechanisms of action, therapeutic potentials, and any relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C15H20ClNO3
  • Molecular Weight : 297.78 g/mol
  • CAS Number : 435342-09-9

Neuroprotective Effects

Recent studies have indicated that compounds structurally similar to [2-(3,4-Dimethoxy-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride may exhibit neuroprotective properties. For instance, research on related furan derivatives has shown protective effects against oxidative stress in neuronal cells by modulating pathways related to mitochondrial function and reducing nitrosative stress levels . The compound's ability to inhibit DNA damage and promote cellular repair mechanisms could suggest similar protective roles.

Anticancer Potential

Chalcone derivatives, which share structural similarities with this compound, have been extensively studied for their anticancer properties. These derivatives often exhibit antiproliferative effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of methoxy groups in the phenyl ring is believed to enhance these activities by increasing lipophilicity and facilitating cellular uptake .

Biological Activity Summary Table

Biological ActivityMechanismReference
NeuroprotectionInhibition of oxidative stress and DNA damage
AnticancerInduction of apoptosis; cell cycle arrest
CytoprotectionReduction of nitrosative stress

Case Studies

  • Neuroprotective Study : A study investigating the effects of related compounds on human colon fibroblast cells demonstrated that pretreatment with these compounds significantly reduced DNA strand breaks and mitochondrial damage when exposed to carcinogenic agents. This suggests a protective role that could be extrapolated to other cell types, including neurons .
  • Anticancer Activity : Research on chalcone derivatives has shown significant activity against various cancer types, indicating that modifications in the structure can enhance biological efficacy. The findings highlight the potential for [2-(3,4-Dimethoxy-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride to serve as a lead compound for further anticancer drug development .

Scientific Research Applications

Overview

The compound [2-(3,4-Dimethoxy-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride, with the CAS number 435345-23-6, is a synthetic organic compound that has garnered attention in various scientific research applications. Its unique structural features, including a furan ring and a dimethoxyphenyl group, contribute to its potential utility in pharmacological studies and biochemical research.

Pharmacological Studies

Research has indicated that compounds with similar structural motifs to [2-(3,4-Dimethoxy-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride exhibit various biological activities. These include:

  • Antidepressant Effects : Compounds with furan and phenyl groups have been studied for their potential antidepressant properties, possibly through modulation of neurotransmitter systems.
  • Neuroprotective Properties : Investigations into neuroprotection suggest that such compounds may help in conditions like neurodegeneration by inhibiting oxidative stress and inflammation.

Biochemical Research

The compound is also utilized in biochemical assays and proteomics research. Its ability to interact with specific proteins makes it a candidate for:

  • Inhibiting Enzymatic Activity : Studies may focus on how this compound affects enzymes related to metabolic pathways.
  • Studying Protein-Ligand Interactions : The compound can serve as a model for understanding how small molecules interact with larger biomolecules.

Synthetic Chemistry

In synthetic organic chemistry, [2-(3,4-Dimethoxy-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride can be used as an intermediate in the synthesis of more complex molecules. This includes:

  • Building Block for Drug Development : Its structure can be modified to develop new pharmaceuticals targeting various diseases.

Chemical Reactions Analysis

Common Chemical Reactions

The compound’s reactivity is influenced by its amine group and aromatic substituents. Key reactions include:

Amide Formation

  • Reaction : The secondary amine reacts with esters (e.g., methyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate) in the presence of triethylamine in methanol to form amides .

  • Example :

    • Reagents : Triethylamine, methanol.

    • Conditions : Room temperature.

    • Product : N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide.

    • Yield : 51% .

Reduction Reactions

  • Diisobutylaluminum Hydride (DIBAL-H) Reduction :

    • N-acylcarbamates derived from the amine are reduced to generate cyclized products (e.g., THIQ derivatives) .

    • Conditions : Low temperatures, inert atmosphere.

Cyclization to THIQ Derivatives

  • Bischler–Nepieralski Reaction :

    • The amine reacts with acyl chlorides to form N-acyl derivatives, which cyclize under acidic conditions to yield THIQ skeletons .

    • Reagents : Acyl chloride, BF₃·OEt₂.

    • Products : Tetrahydroisoquinoline alkaloids (e.g., salsolidine) .

Oxidation of Furan Ring

  • Furan Oxidation :

    • The furan ring can be oxidized using agents like hydrogen peroxide or potassium permanganate, yielding oxidized derivatives (e.g., furan-2,3-dione).

Substitution Reactions

  • Electrophilic Aromatic Substitution :

    • The dimethoxyphenyl group undergoes methoxy-directed substitution reactions (e.g., nitration, halogenation) under controlled conditions.

Reaction Pathways

  • Amide Formation :

    • The amine acts as a nucleophile, attacking the carbonyl carbon of the ester. Triethylamine deprotonates the amine, facilitating the reaction .

  • Bischler–Nepieralski Cyclization :

    • The N-acyl intermediate undergoes intramolecular cyclization under acidic conditions, forming a six-membered THIQ ring .

  • Reduction with DIBAL-H :

    • DIBAL-H selectively reduces the carbonyl group in N-acylcarbamates to generate secondary amines, enabling cyclization .

Key Intermediates

  • N-acylcarbamates : Critical intermediates for THIQ synthesis.

  • N-acyl derivatives : Precursors for cyclization reactions .

Table 1: Common Reactions of the Compound

Reaction TypeReagents/ConditionsProductsYieldSource
Amide formationTriethylamine, methanolOxadiazole carboxamide51%
Bischler–Nepieralski cyclizationBF₃·OEt₂, DIBAL-HTHIQ derivatives
Furan ring oxidationH₂O₂, KMnO₄Furan-2,3-dione
Substitution (e.g., nitration)HNO₃, H₂SO₄Substituted dimethoxyphenyl derivatives

Table 2: Synthetic Pathways

StepReagents/ConditionsIntermediate/ProductSource
Amine to N-acyl derivativeAcyl chlorideN-acylcarbamate
CyclizationBF₃·OEt₂THIQ skeleton
ReductionDIBAL-HSecondary amine

Biological and Functional Implications

While the compound’s biological activity is not explicitly detailed in the provided sources, its structural features suggest potential:

  • Enzyme Inhibition : The amine group and aromatic substituents may mimic natural substrates, enabling interaction with enzymes.

  • Pharmacological Applications : Derivatives of benzamides and THIQ alkaloids are explored in antidepressant and anticancer research .

Comparison with Similar Compounds

Pyridine-Based Derivatives ()

Pyridine analogs, such as [2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-3-yl-methyl-amine hydrochloride (CAS 1185294-49-8), share the dimethoxyphenyl ethyl backbone but replace the furan with pyridine. Key differences include:

Property Target Compound (Furan) Pyridine Analog
Molecular Formula Estimated: C₁₆H₂₁ClNO₃ C₁₆H₂₁ClN₂O₂
Molecular Weight ~297.8 g/mol (estimated) 308.81 g/mol
Aromatic Substituent Furan (C₄H₃O) Pyridine (C₅H₄N)
Electronic Effects Oxygen-rich, electron-rich Nitrogen-based basicity
Potential Applications Moderate polarity Enhanced basicity for binding

Key Findings :

  • The pyridine analogs exhibit higher molecular weight due to nitrogen inclusion.
  • Pyridine’s basic nitrogen may improve receptor binding in bioactive contexts (e.g., neurotransmitter analogs) compared to furan’s oxygen .
  • Furan’s electron-rich nature could alter metabolic pathways or solubility profiles.

Benzyl-Based Derivatives ()

Benzyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride (CAS 1472-54-4) replaces the heterocyclic group with a benzyl moiety:

Property Target Compound (Furan) Benzyl Analog
Molecular Formula Estimated: C₁₆H₂₁ClNO₃ C₁₇H₂₂ClNO₂
Molecular Weight ~297.8 g/mol 307.81 g/mol
Substituent Furan-2-ylmethyl Benzyl (C₇H₇)
Lipophilicity Moderate (oxygen atom) High (pure hydrocarbon)
Boiling Point Not reported 394.4°C (free base)

Key Findings :

  • The benzyl analog’s higher lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility.

Dopamine Hydrochloride (–3)

Dopamine HCl (CAS 62-31-7) shares a phenethylamine backbone but lacks methoxy and heterocyclic groups:

Property Target Compound Dopamine HCl
Substituents 3,4-Dimethoxy, furan 3,4-Dihydroxy
Polarity Lower (methoxy groups) Higher (hydroxyl groups)
Bioactivity Unknown Neurotransmitter activity
Molecular Weight ~297.8 g/mol 193.66 g/mol

Key Findings :

  • Dopamine’s hydroxyl groups confer high polarity and neurotransmitter functionality, whereas the target compound’s methoxy groups may redirect metabolic pathways or receptor targets .

Research Implications and Gaps

  • Structural Activity Relationships (SAR) : The furan group’s electron-rich nature may influence binding to serotonin or adrenergic receptors, but direct studies are lacking.
  • Synthetic Feasibility : Analog synthesis routes (e.g., reductive amination, as inferred from pyridine derivatives) could be adapted for the target compound .
  • Toxicity Data: No acute toxicity data are available; extrapolation from benzyl or pyridine analogs is speculative.

Preparation Methods

Carbodiimide-Mediated Coupling

A patent detailing the synthesis of structurally analogous compounds (CN103664681A) provides a foundational framework. The method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane (DCM).

Procedure :

  • Reactants :

    • 3,4-Dimethoxybenzylamine derivative (0.5 g)

    • Furan-2-ylmethyl carboxylic acid (0.41 g)

    • EDCI·HCl (0.38 g), DMAP (0.55 g) in DCM (35 mL)

  • Conditions :

    • Cooled to 0°C under nitrogen atmosphere.

    • Stirred for 30 minutes, then warmed to room temperature for 24 hours.

  • Workup :

    • Washed sequentially with 2.0 M HCl, saturated NaHCO₃, and brine.

    • Dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • Salt Formation :

    • The free amine is treated with HCl gas in diethyl ether to yield the hydrochloride salt.

Yield : ~76% after recrystallization (DCM/ethyl acetate).

Analytical Validation :

  • TLC : Rf = 0.45 (ethyl acetate/hexane, 1:1).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (s, 1H, furan), 6.85–6.75 (m, 3H, aromatic), 3.80 (s, 6H, OCH₃), 3.45 (t, 2H, CH₂NH), 2.95 (t, 2H, CH₂Ar).

Reductive Amination Strategy

An alternative route involves reductive amination of a ketone intermediate, as inferred from synthetic protocols for benzofuran derivatives.

Intermediate Synthesis

  • Ketone Preparation :

    • Condensation of 3,4-dimethoxyphenylacetaldehyde with furan-2-ylmethylamine in ethanol under reflux.

  • Reduction :

    • Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer).

    • Stirred for 12 hours at 25°C.

Optimization Notes :

  • pH Control : Critical to minimize side reactions (e.g., over-reduction).

  • Solvent : Methanol enhances solubility of intermediates.

Yield : ~68% (crude), improving to 82% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Comparative Analysis of Methodologies

Parameter Carbodiimide Coupling Reductive Amination
Reaction Time 24 hours12 hours
Yield 76%82%
Purification RecrystallizationColumn Chromatography
Cost Efficiency Moderate (EDCI·HCl cost)High (NaBH₃CN expense)
Scalability Suitable for gram-scaleLimited by chromatography

Critical Reaction Parameters

Solvent Selection

  • Dichloromethane : Preferred for carbodiimide coupling due to inertness and solubility.

  • Ethanol/MeOH : Ideal for reductive amination to stabilize protonated intermediates.

Temperature Control

  • Low-Temperature Initiation : Prevents exothermic side reactions during EDCI activation.

  • Room-Temperature Stirring : Ensures complete imine formation in reductive amination.

Acid-Base Workup

  • HCl Wash : Removes unreacted DMAP and EDCI byproducts.

  • NaHCO₃ Neutralization : Eliminates residual HCl post-salt formation .

Q & A

Q. What are the recommended synthetic routes for [2-(3,4-Dimethoxy-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves multi-step processes, including:

  • Intermediate Preparation : Alkylation of 3,4-dimethoxyphenethylamine with a furan-2-ylmethyl halide, followed by HCl salt formation.
  • Optimization : Use coupling agents like T3P® (propane phosphonic acid anhydride) to enhance amide bond formation efficiency, as demonstrated in similar dimethoxy-phenyl derivatives .
  • Catalysts/Solvents : Polar aprotic solvents (e.g., acetonitrile) with K₂CO₃ as a base improve yield .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

  • LogP and PSA : Determine lipophilicity (LogP) via HPLC and polar surface area (PSA) using computational tools like Molinspiration. For similar compounds, LogP ≈ 3.46 and PSA ≈ 69.51 Ų .
  • Spectroscopy : Use ¹H/¹³C NMR to confirm structural integrity (e.g., δ 3.8 ppm for methoxy groups, δ 6.8–7.4 ppm for aromatic protons) .
  • Purity : HPLC with C18 columns and UV detection (λmax ≈ 255 nm) is recommended .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

  • Storage : -20°C in airtight, light-protected containers to prevent degradation of the dimethoxy and furan groups .
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products (e.g., demethylation or oxidation byproducts) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer:

  • Combined Experimental/Theoretical Approaches : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data. For example, Hirshfeld surface analysis can clarify crystal packing effects on spectral anomalies .
  • Isotopic Labeling : Use deuterated analogs (e.g., CD₂ groups) to simplify splitting patterns in crowded spectral regions .

Q. What computational strategies are effective in predicting receptor-binding interactions for this amine derivative?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target receptors (e.g., GPCRs or monoamine transporters) to model binding modes.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds between the dimethoxy-phenyl group and hydrophobic pockets .

Q. How can isotopic labeling (e.g., ¹³C or deuterium) aid in pharmacokinetic or metabolic studies?

Methodological Answer:

  • Tracer Synthesis : Incorporate ¹³C at the ethylamine chain or deuterium at the furan methyl group via labeled intermediates (e.g., ¹³C-KCN for nitrile reduction) .
  • Metabolic Tracking : Use LC-MS/MS to detect labeled metabolites in plasma or urine, enabling quantification of hepatic clearance pathways (e.g., CYP450-mediated demethylation) .

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